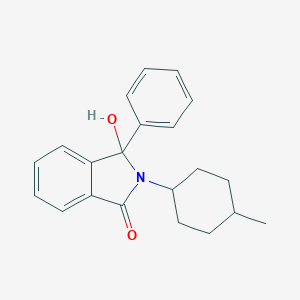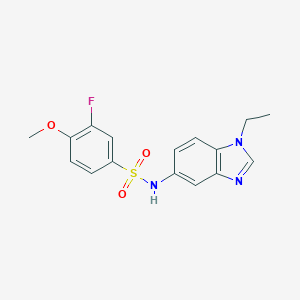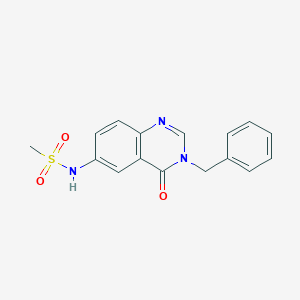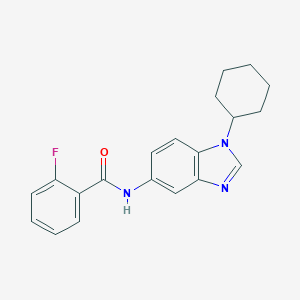![molecular formula C10H7BrN4S B496857 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 925641-63-0](/img/structure/B496857.png)
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with carboxylic acids. For instance, the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions yields the desired triazolothiadiazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the triazolothiadiazole ring .
Scientific Research Applications
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of drug discovery.
Industrial Applications: It is explored for its potential use in agrochemicals and as a building block for synthesizing other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of both triazole and thiadiazole rings, which enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENVUWZMHZFYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole molecule in the co-crystal?
A1: The research indicates that the this compound molecule adopts a nearly planar conformation. The largest deviation from planarity within the triazolothiadiazole system is a mere 0.030 (4) Å []. Additionally, the bromophenyl ring is slightly twisted out of the plane of the triazolothiadiazole system by 8.6 (1)° [].
Q2: What types of intermolecular interactions are present in the co-crystal structure of this compound and 4-bromobenzoic acid?
A2: The co-crystal structure exhibits several types of intermolecular interactions, including:
- Hydrogen bonding: O—H⋯N and C—H⋯O hydrogen bonds contribute to the stability of the crystal lattice [].
- π–π stacking interactions: These interactions occur between the aromatic rings of neighboring molecules, with centroid–centroid distances ranging from 3.670 (2) to 3.859 (3) Å [].
- Short S⋯N contacts: A short contact distance of 2.883 (4) Å is observed between sulfur and nitrogen atoms in adjacent molecules [], which could suggest a weak interaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]phenyl}-4-fluorobenzamide](/img/structure/B496775.png)

![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B496780.png)
![1-Acetyl-5-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B496781.png)
![1-Acetyl-5-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)indoline](/img/structure/B496784.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B496785.png)
![1-(4-{[4-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B496786.png)

![1-acetyl-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]-5-indolinesulfonamide](/img/structure/B496789.png)
![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)


![6-({4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496797.png)
